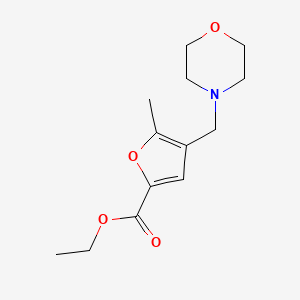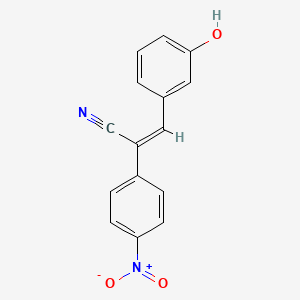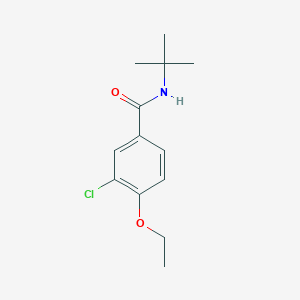
ethyl 5-methyl-4-(4-morpholinylmethyl)-2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-methyl-4-(4-morpholinylmethyl)-2-furoate is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a furoate ester derivative of a morpholine compound and is commonly referred to as EMF. This compound has been found to have a range of potential applications in the field of drug discovery due to its unique chemical structure and pharmacological properties.
Mecanismo De Acción
The mechanism of action of EMF is not fully understood, but it is believed to act on various molecular targets in the body. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been shown to modulate the activity of ion channels such as TRPV1, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
EMF has been found to have a range of biochemical and physiological effects in the body. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. Additionally, EMF has been shown to modulate the activity of pain receptors, resulting in analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMF has several advantages for use in lab experiments. It is a well-characterized compound that is readily available for purchase. It has also been extensively studied for its pharmacological properties, making it a useful tool for investigating the mechanism of action of other drugs. However, one limitation of EMF is that it has low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on EMF. One area of interest is its potential as a therapeutic agent in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Another area of interest is its potential as an analgesic agent for the treatment of chronic pain. Additionally, further research is needed to fully elucidate the mechanism of action of EMF and to identify additional molecular targets for this compound.
Métodos De Síntesis
EMF can be synthesized using a variety of methods, including the reaction of 4-(4-morpholinylmethyl)-2-furoic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid. Other methods of synthesis include the reaction of 4-(4-morpholinylmethyl)-2-furoic acid with ethyl chloroformate or the reaction of 4-(4-morpholinylmethyl)-2-furanol with ethyl bromoacetate.
Aplicaciones Científicas De Investigación
EMF has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. One area of research has focused on its potential as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines. It has also been studied for its potential as an analgesic agent due to its ability to modulate the activity of pain receptors.
Propiedades
IUPAC Name |
ethyl 5-methyl-4-(morpholin-4-ylmethyl)furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-3-17-13(15)12-8-11(10(2)18-12)9-14-4-6-16-7-5-14/h8H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQRRAPJZSWPNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(O1)C)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5813009.png)
![3-bromo-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5813013.png)
![2-{2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}-N-(6-methoxy-3-pyridinyl)-2-oxoacetamide](/img/structure/B5813021.png)

![4-bromo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5813042.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B5813050.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5813054.png)
![1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B5813056.png)
![6-chloro-3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4H-chromen-4-one](/img/structure/B5813072.png)


![dimethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5813091.png)
